

Spectroscopic Profile of 2-bromo-1,3-dimethoxybenzene: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-1,3-dimethoxybenzene	
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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-bromo-1,3-dimethoxybenzene** (CAS No. 16932-45-9). Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Compound Information

IUPAC Name: **2-bromo-1,3-dimethoxybenzene** Molecular Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol [1] Physical State: Off-white crystalline solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **2-bromo-1,3-dimethoxybenzene**.

Note: The following NMR data are predicted by software and should be used as a reference. Experimental verification is recommended.

¹H NMR Spectral Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.29	t	1H	H-5
6.65	d	2H	H-4, H-6
3.89	S	6H	2 x -OCH₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
157.9	C-1, C-3
129.8	C-5
105.4	C-4, C-6
102.1	C-2
56.4	-OCH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected significant absorption bands for **2-bromo-1,3-dimethoxybenzene**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3000-2850	C-H stretch	Aromatic & Aliphatic
~1600-1450	C=C stretch	Aromatic ring
~1250-1200	C-O-C stretch (asymmetric)	Aryl ether
~1100-1000	C-O-C stretch (symmetric)	Aryl ether
~700-550	C-Br stretch	Alkyl halide



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

m/z	Interpretation
218	[M+2] ⁺ (presence of ⁸¹ Br isotope)
216	[M] ⁺ (presence of ⁷⁹ Br isotope)
107	[M - Br - OCH ₃]+

Experimental Protocols NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-bromo-1,3-dimethoxybenzene** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **2-bromo-1,3-dimethoxybenzene**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[1]



Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

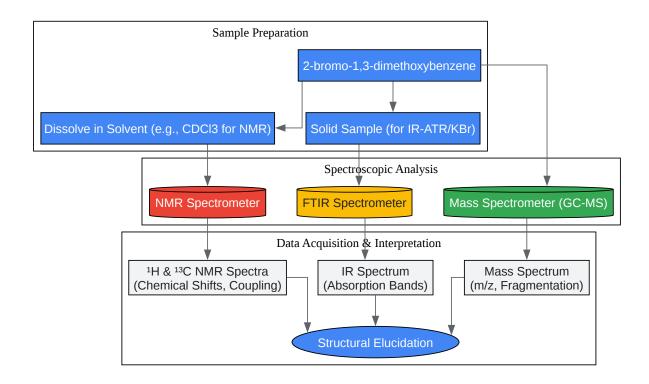
Sample Preparation and Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

Data Acquisition: In the mass spectrometer, the sample molecules are ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-bromo-1,3-dimethoxybenzene**.





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General workflow for spectroscopic analysis.

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References

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- 2. echemi.com [echemi.com]
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